2-(4-METHOXYPHENYL)-2-OXOETHYL 4-[(4-ACETYLPHENYL)CARBAMOYL]BUTANOATE
Description
2-(4-METHOXYPHENYL)-2-OXOETHYL 4-[(4-ACETYLPHENYL)CARBAMOYL]BUTANOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of methoxyphenyl and acetylphenyl groups, which contribute to its unique chemical properties.
Properties
Molecular Formula |
C22H23NO6 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 5-(4-acetylanilino)-5-oxopentanoate |
InChI |
InChI=1S/C22H23NO6/c1-15(24)16-6-10-18(11-7-16)23-21(26)4-3-5-22(27)29-14-20(25)17-8-12-19(28-2)13-9-17/h6-13H,3-5,14H2,1-2H3,(H,23,26) |
InChI Key |
WMNMMRIJQAFZPZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-2-OXOETHYL 4-[(4-ACETYLPHENYL)CARBAMOYL]BUTANOATE typically involves multicomponent condensation reactions. One common method involves the reaction of 4-methoxyphenylglyoxal with Meldrum’s acid and 5-hydroxy-4,7-dimethyl-2H-chromen-2-one . The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the target compound in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of common organic solvents and catalysts can be applied to scale up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-2-OXOETHYL 4-[(4-ACETYLPHENYL)CARBAMOYL]BUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as halides, amines, or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-METHOXYPHENYL)-2-OXOETHYL 4-[(4-ACETYLPHENYL)CARBAMOYL]BUTANOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-2-OXOETHYL 4-[(4-ACETYLPHENYL)CARBAMOYL]BUTANOATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes . The compound’s structure allows it to bind to these enzymes, thereby reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- 4-Acetylphenyl N-(4-Methoxyphenyl)carbamate
- 2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Uniqueness
2-(4-METHOXYPHENYL)-2-OXOETHYL 4-[(4-ACETYLPHENYL)CARBAMOYL]BUTANOATE is unique due to its specific combination of methoxyphenyl and acetylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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